molecular formula C9H12ClNO2 B3264819 Methyl 4-methoxybenzimidate hydrochloride CAS No. 39739-49-6

Methyl 4-methoxybenzimidate hydrochloride

Cat. No.: B3264819
CAS No.: 39739-49-6
M. Wt: 201.65 g/mol
InChI Key: NIFOAQNRXZPXMI-UHFFFAOYSA-N
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Description

Methyl 4-methoxybenzimidate hydrochloride (C₉H₁₀ClNO₂, molecular weight: 199.64 g/mol) is an organic compound featuring a benzimidate ester core substituted with a methoxy group at the para position and a methyl ester group. The compound is synthesized via nucleophilic substitution reactions, typically involving methanol and a benzimidoyl chloride derivative under controlled conditions . Its structural features make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of prodrugs or bioactive molecules requiring ester functionalities .

Properties

IUPAC Name

methyl 4-methoxybenzenecarboximidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-11-8-5-3-7(4-6-8)9(10)12-2;/h3-6,10H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFOAQNRXZPXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxybenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzonitrile with methanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product. The reaction can be represented as follows:

4-Methoxybenzonitrile+Methanol+HClMethyl 4-methoxybenzimidate hydrochloride\text{4-Methoxybenzonitrile} + \text{Methanol} + \text{HCl} \rightarrow \text{this compound} 4-Methoxybenzonitrile+Methanol+HCl→Methyl 4-methoxybenzimidate hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxybenzimidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidate derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidate derivatives, while substitution reactions can produce various substituted benzimidates.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including methyl 4-methoxybenzimidate hydrochloride, in exhibiting anticancer properties. For instance, compounds with similar structures have shown antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) cells. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation .

Compound Cell Line IC50 (µM)
Methyl 4-methoxybenzimidateMCF-73.1
Benzimidazole analogsHCT-1162.2

Antimicrobial Properties

Benzimidazole derivatives have also been investigated for their antimicrobial activity. This compound has shown promising results against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, making it a candidate for developing new antibacterial agents .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in targeting kinases involved in various signaling pathways related to cancer and other diseases. For example, derivatives of benzimidazole have been reported to inhibit the activity of AKT kinases, which play a crucial role in cell survival and proliferation .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits antioxidant activity. This property is significant as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity can be measured using assays that evaluate the ability of the compound to scavenge free radicals .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound and its derivatives:

  • A study published in MDPI reported that benzimidazole derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines, suggesting that modifications to the benzimidazole core can enhance biological activity .
  • Another investigation focused on the synthesis of novel methoxy-substituted benzimidazoles, revealing their potential as dual-action agents targeting both cancer cells and bacterial pathogens .

Mechanism of Action

The mechanism by which methyl 4-methoxybenzimidate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The pathways involved in these reactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Alkyl Chain Variations

  • Methyl vs. Ethyl Esters : Replacing the ethyl group in ethyl 4-methoxybenzimidate hydrochloride with a methyl group reduces molecular weight (213.66 → 199.64 g/mol) and may enhance solubility in polar solvents due to decreased hydrophobicity .

Physicochemical Properties

  • Melting Points : Ethyl 4-methoxybenzimidate hydrochloride exhibits a melting point of 115–116°C (with decomposition), while data for the methyl analog is unavailable. Lower alkyl esters (e.g., methyl) generally have lower melting points due to reduced molecular symmetry .
  • Stability : The methoxy group may improve thermal stability compared to halogenated analogs (e.g., 4-chlorobenzimidate derivatives), as evidenced by the crystalline nature of 4-methoxybenzamidinium chloride .

Research Findings and Data Gaps

  • Synthetic Routes: Ethyl 4-methoxybenzimidate hydrochloride is synthesized via a one-month reaction of 4-methoxybenzonitrile with ethanol and acetyl chloride . The methyl variant likely follows a similar protocol using methanol, though reaction kinetics may differ due to methanol’s higher polarity .
  • Commercial Availability : Ethyl 4-methoxybenzimidate hydrochloride is commercially available (CAS 54998-29-7), indicating industrial relevance . The methyl analog’s absence from commercial catalogs suggests niche research applications or proprietary synthesis routes .

Biological Activity

Methyl 4-methoxybenzimidate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies, drawing from diverse research sources.

This compound can be synthesized through various chemical pathways, often involving the reaction of 4-methoxybenzoic acid derivatives with amines under specific conditions to yield the desired benzimidate structure. This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in drug development and enzyme interaction studies.

Anticancer Properties

Research has demonstrated that compounds related to methyl 4-methoxybenzimidate exhibit significant anticancer activities. For instance, a study evaluated a series of 4-substituted methoxybenzoyl-aryl-thiazoles, which are structurally similar to methyl 4-methoxybenzimidate. These compounds showed potent cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization and arresting cells in the G2/M phase of the cell cycle .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
SMART-HPC-30.01Tubulin polymerization inhibition
SMART-FA3750.03Apoptosis induction
Methyl 4-methoxybenzimidateVariousTBDTBD

Enzyme Interaction Studies

This compound has also been employed in enzyme interaction studies. It acts as a substrate or inhibitor for various enzymes, contributing to our understanding of protein modifications and interactions within biological systems.

Structure-Activity Relationships (SAR)

The SAR studies surrounding methyl 4-methoxybenzimidate indicate that modifications at the aromatic ring significantly influence its biological activity. The presence of electron-donating groups, such as methoxy substituents, enhances its potency against target enzymes and receptors. For example, compounds with additional methoxy or halogen substituents have shown improved binding affinities to specific targets, thereby increasing their therapeutic potential .

Case Studies

  • Antitumor Activity : A notable study investigated the effects of methyl 4-methoxybenzimidate derivatives on human lung carcinoma cells (A549). The results indicated that these derivatives could inhibit cell growth significantly at low concentrations, suggesting their potential as chemotherapeutic agents .
  • Antiparasitic Activity : Another research effort explored the antiparasitic effects of compounds related to methyl 4-methoxybenzimidate. The findings revealed promising activity against Leishmania species, with effective concentrations indicating low toxicity towards human cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.